4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane
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Overview
Description
4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane is an organic compound with the molecular formula C9H19NS2. It is a member of the dithiazine family, characterized by a six-membered ring containing two sulfur atoms and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane typically involves the reaction of dimethyl disulfide with an acidic catalyst, such as acetic acid. The process includes the slow addition of isobutylene to the reaction mixture while maintaining the reaction temperature within an appropriate range. After the reaction is complete, the product is purified through distillation and crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiazines.
Scientific Research Applications
4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent due to its nutty odor.
Mechanism of Action
The mechanism of action of 4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Isobutyl-4,6-dimethyldihydro-4H-1,3,5-dithiazine: Shares a similar structure but differs in the position of substituents.
Di-tert-butyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another compound with a similar ring structure but different functional groups
Uniqueness
4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane is unique due to its specific arrangement of isobutyl and dimethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
101517-86-6 |
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Molecular Formula |
C9H19NS2 |
Molecular Weight |
205.4 g/mol |
IUPAC Name |
2,4-dimethyl-6-(2-methylpropyl)-1,3,5-dithiazinane |
InChI |
InChI=1S/C9H19NS2/c1-6(2)5-9-10-7(3)11-8(4)12-9/h6-10H,5H2,1-4H3 |
InChI Key |
TWYULKMKVIUSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(SC(S1)C)CC(C)C |
Origin of Product |
United States |
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